molecular formula C20H23N5O2S B2865249 N-(2,4-dimethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223754-59-3

N-(2,4-dimethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2865249
CAS No.: 1223754-59-3
M. Wt: 397.5
InChI Key: RMRWNQLIHJRODJ-UHFFFAOYSA-N
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Description

This compound features a thiazolo[4,5-d]pyrimidine core fused with a piperidin-1-yl substituent at position 2 and an acetamide group at position 4. The N-(2,4-dimethylphenyl) moiety on the acetamide distinguishes it from structurally related derivatives. Thiazolo-pyrimidine scaffolds are known for their pharmacological relevance, particularly in kinase inhibition and receptor modulation, due to their ability to mimic purine bases in biological systems .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-13-6-7-15(14(2)10-13)22-16(26)11-25-12-21-18-17(19(25)27)28-20(23-18)24-8-4-3-5-9-24/h6-7,10,12H,3-5,8-9,11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRWNQLIHJRODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a thiazolo[4,5-d]pyrimidine core with a piperidine ring and a dimethylphenyl substituent. Its IUPAC name is:

N 2 4 dimethylphenyl 2 7 oxo 2 piperidin 1 yl 1 3 thiazolo 4 5 d pyrimidin 6 yl acetamide\text{N 2 4 dimethylphenyl 2 7 oxo 2 piperidin 1 yl 1 3 thiazolo 4 5 d pyrimidin 6 yl acetamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It is believed to modulate enzyme activities and receptor functions, which can lead to various biochemical responses. The precise mechanisms are still under investigation but may involve inhibition of key enzymes or pathways associated with disease processes.

Antimicrobial Activity

Research has indicated that compounds related to thiazolo[4,5-d]pyrimidines exhibit significant antimicrobial properties. For instance, similar derivatives have shown broad-spectrum antibacterial activity against pathogens such as Escherichia coli and Mycobacterium smegmatis with minimum inhibitory concentrations (MIC) as low as 50 μg/mL . The presence of specific functional groups appears to enhance these effects.

Anticancer Potential

Studies have suggested that thiazolo[4,5-d]pyrimidine derivatives possess anticancer properties. Compounds with similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) indicates that modifications in the side chains can significantly influence the potency against cancer cells .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has also been explored. Research indicates that related thiazolo compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, derivatives have shown selective inhibition of COX-II with IC50 values in the low micromolar range .

Research Findings and Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound and its analogs:

Study Focus Findings
Study 1Antibacterial ActivityDemonstrated significant activity against E. coli with MIC values < 50 μg/mL .
Study 2Anticancer ActivityShowed cytotoxic effects on multiple cancer cell lines; modifications enhanced potency .
Study 3Anti-inflammatory EffectsInhibited COX-II selectively; IC50 values ranged from 0.52–22.25 μM .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aryl Substituents

  • N-(4-fluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide (): Key Difference: The 4-fluorophenyl group replaces 2,4-dimethylphenyl. The absence of steric hindrance from methyl groups may improve binding to flat receptor pockets .
  • N-Cyclopropyl-1-{6-[2-(isopropylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-4-piperidinecarboxamide (): Key Difference: Cyclopropyl and isopropyl groups introduce conformational rigidity.

Analogues with Heterocyclic Core Modifications

  • N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide (): Key Difference: Triazolo[4,5-d]pyrimidine replaces thiazolo[4,5-d]pyrimidine. This may enhance interactions with polar residues in enzymes like kinases but could reduce passive diffusion due to higher polarity .
  • N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (): Key Difference: Thieno[3,2-d]pyrimidine core substitutes thiazolo-pyrimidine. Impact: Sulfur in thiophene vs. thiazole alters electron distribution. Thieno-pyrimidines exhibit stronger π-π stacking but reduced hydrogen-bonding capacity, which may shift selectivity toward hydrophobic targets .

Functional Group Variations in Acetamide Derivatives

  • 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (): Key Difference: A pyrimidinyl-thioacetamide replaces the thiazolo-pyrimidine-acetamide scaffold. However, the benzyl group enhances aromatic interactions, as evidenced by its moderate antimicrobial activity (MIC: 8–16 µg/mL) .
  • N-(4-Acetamidophenyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide ():

    • Key Difference : Pyridazinyl-acetamide with a naphthyl group.
    • Impact : The planar naphthyl group may intercalate into DNA or inhibit topoisomerases, while the pyridazine core’s dual nitrogen atoms favor binding to metal ions in enzymatic active sites .

Comparative Physicochemical and Pharmacological Data

Compound Core Structure Substituents logP* (Predicted) Noted Activity
Target Compound Thiazolo[4,5-d]pyrimidine 2,4-dimethylphenyl, piperidinyl 3.2 Hypothesized kinase inhibition
N-(4-fluorophenyl) analogue () Thiazolo[4,5-d]pyrimidine 4-fluorophenyl, piperidinyl 2.8 Not reported
Triazolo-pyrimidine () Triazolo[4,5-d]pyrimidine 2-chlorophenylmethyl 2.5 Potential CNS activity
Thieno-pyrimidine () Thieno[3,2-d]pyrimidine 2-ethyl-6-methylphenyl 4.1 Anticancer screening
Pyrimidinyl-thioacetamide () Pyrimidinyl-thioether Benzyl 2.9 Antimicrobial (MIC 8–16 µg/mL)

*logP values estimated using ChemDraw or similar tools.

Key Research Findings

  • Piperidinyl Importance : QSAR studies on thiazolo[4,5-b]pyridines highlight that piperidinyl groups enhance H3 receptor antagonism by optimizing hydrophobic interactions (descriptor TCN_5) . This supports the inclusion of piperidinyl in the target compound for CNS-targeted applications.
  • Aryl Substitution Trends : Methyl groups (e.g., 2,4-dimethylphenyl) improve metabolic stability compared to halogens (e.g., 4-fluorophenyl) but may reduce solubility .
  • Core Flexibility: Thiazolo-pyrimidine cores balance planarity and hydrogen-bonding capacity, making them versatile for both enzyme inhibition and receptor antagonism compared to bulkier thieno- or triazolo- analogues .

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